molecular formula C15H20N2OS B4083573 [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide

[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide

Cat. No. B4083573
M. Wt: 276.4 g/mol
InChI Key: GAIFBJOQQVTTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Mechanism of Action

[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide binds to the ATP-binding site of BTK and inhibits its activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide also induces apoptosis in B cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide has been shown to have potent antitumor activity in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide can also inhibit the production of proinflammatory cytokines and chemokines in autoimmune diseases, such as lupus and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide has several advantages for lab experiments, including its high potency and selectivity for BTK. [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide can also be administered orally, which makes it a convenient tool for in vivo studies. However, [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to non-BTK-expressing cells.

Future Directions

There are several future directions for the research on [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide. One potential application is the combination of [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its antitumor activity. Another direction is the investigation of the role of [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide in autoimmune diseases, such as multiple sclerosis and type 1 diabetes. The development of more potent and selective BTK inhibitors is also an area of active research.
Conclusion:
[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide is a promising inhibitor of BTK with potential applications in the treatment of B cell malignancies and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide, which may lead to the development of new therapies for these diseases.

Scientific Research Applications

[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide is a potent inhibitor of BTK, which can block B cell receptor signaling and induce apoptosis in B cell malignancies. [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide has also been shown to inhibit TLR7 and TLR9 signaling, which are involved in the activation of immune cells in autoimmune diseases.

properties

IUPAC Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-4-15(2,3)10-5-6-11-12(8-16)14(17-9-18)19-13(11)7-10/h9-10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIFBJOQQVTTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide
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[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide
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[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide
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[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide
Reactant of Route 5
[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide
Reactant of Route 6
[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide

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